1-(6-Chloro-2-benzo[b]thienyl)ethylamine
Description
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-(6-chloro-1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C10H10ClNS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6H,12H2,1H3 |
InChI Key |
KSQGUWGZPFFIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(S1)C=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Chlorine Substitution : The 6-Cl substituent may sterically hinder reactivity or modulate electronic properties, analogous to chloro-substituted benzoxazoles in .
- Synthetic Flexibility : While 1-phenylethylamine derivatives are synthesized via well-established imine reductions, benzo[b]thienyl analogs may require tailored conditions to preserve heterocyclic integrity .
Pharmacological and Functional Comparison
Key Observations:
- Therapeutic Potential: While 1-phenylethylamine derivatives are well-established in neurology, benzo[b]thienyl analogs remain underexplored. Their structural resemblance to controlled substances like ethylamine-PCP derivatives () warrants caution in pharmacological profiling .
- Chiral Utility : 1-(2-Naphthyl)ethylamine demonstrates moderate diastereoselectivity in β-lactam synthesis, whereas 1-phenylethylamine achieves higher enantiocontrol, highlighting the impact of aromatic substitution on synthetic outcomes .
Preparation Methods
Acylation of 6-Chlorobenzo[b]thiophene
The Friedel-Crafts acylation, as demonstrated in the synthesis of 2-(2-thienyl)ethylamine derivatives, can be adapted for benzo[b]thiophene systems. Starting with 6-chlorobenzo[b]thiophene , acylation at the 2-position is achieved using acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds in anhydrous methylene chloride at 0–25°C, yielding 2-acetyl-6-chlorobenzo[b]thiophene .
Ketone Reduction to Ethylamine
The acetyl group is reduced to an ethylamine moiety via boron-containing reducing agents , such as sodium borohydride or BH₃-THF . For instance, the reduction of 2-acetylthiophene derivatives to ethylamine analogs has been reported with yields exceeding 85% under mild conditions (0–5°C, 3–6 hours). Post-reduction, the amine is isolated via basification (pH 13–14) and extraction into methylene chloride.
Key Data:
-
Yield of acylation: ~70% (estimated for benzo[b]thiophene systems).
-
Total synthesis time: 12–18 hours.
Grignard Reaction and Ammonolysis
Bromination and Grignard Formation
Adapting the method from CN101885720B, 6-chlorobenzo[b]thiophene is brominated at the 2-position using N-bromosuccinimide (NBS) in dichloromethane at -10–10°C. The resultant 2-bromo-6-chlorobenzo[b]thiophene undergoes a Grignard reaction with magnesium in tetrahydrofuran (THF), forming the corresponding organomagnesium intermediate.
Ethylene Oxide Addition and Ammonolysis
The Grignard reagent reacts with ethylene oxide to produce 2-(6-chlorobenzo[b]thienyl)ethanol , which is subsequently converted to the ethylamine via ammonolysis under pressure . This two-step process involves esterification of the alcohol (e.g., using methanesulfonyl chloride) followed by treatment with aqueous ammonia at 80–100°C for 8–12 hours.
Key Data:
Reductive Amination of Ketone Intermediates
Synthesis of 2-Acetyl-6-chlorobenzo[b]thiophene
As in Method 1, the ketone intermediate is prepared via Friedel-Crafts acylation. Reductive amination is then performed using ammonium acetate and sodium cyanoborohydride in methanol at reflux (65°C). This one-pot reaction directly converts the ketone to the ethylamine, bypassing isolation of the imine intermediate.
Optimization Considerations
The presence of the electron-withdrawing chloro group at position 6 may slow the reaction kinetics, necessitating extended reaction times (24–48 hours) and higher catalyst loadings.
Key Data:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | Acylation → Reduction | 70–85 | High yield; established protocol | Sensitive to substituent electronics |
| Grignard-Ammonolysis | Bromination → Grignard → Ammonolysis | 65–75 | Scalable; avoids toxic reagents | Multi-step; long synthesis time |
| Reductive Amination | One-pot reductive amination | 60–70 | Simplified workflow | Requires optimized conditions |
| Nitro Reduction | Nitration → Reduction | 50–60 | Direct amine introduction | Low yield; regioselectivity issues |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Chloro-2-benzo[b]thienyl)ethylamine, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 6-chloro-2-benzo[b]thienylmethyl chloride with ethylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of chloride to amine) and reaction time (12–24 hours) .
- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and characterize the product via -NMR (e.g., δ 1.2 ppm for ethylamine CH, δ 7.2–7.8 ppm for benzo[b]thienyl protons) .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Confirm structure via mass spectrometry (ESI-MS: [M+H] expected at m/z 226.7) and infrared spectroscopy (IR: N–H stretch at ~3300 cm, C–Cl at 750 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?
- Methodology : Chiral resolution via enzymatic transamination using ω-transaminases (e.g., from Arthrobacter sp.), optimized by semi-rational enzyme engineering. Use (R)-selective transaminases with 1-acetonaphthone as a co-substrate in phosphate buffer (pH 7.5, 30°C) .
- Data Analysis : Measure ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Calculate using the formula:
Typical ee values range from 70–90% depending on enzyme variant .
Q. How does the substitution of the benzo[b]thienyl group influence the compound’s pharmacological activity compared to phenyl analogs?
- Methodology : Conduct receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radiolabeled ligands. Compare IC values of the thienyl derivative to its phenyl counterpart (e.g., phenethylamine).
- Data Analysis : Thiophene substitution reduces steric hindrance, potentially enhancing binding affinity. For example, a 2–3 fold increase in D2 receptor affinity has been observed in similar thienylethylamine analogs .
Q. What analytical techniques are critical for detecting trace impurities or byproducts in scaled-up synthesis?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) to identify volatile impurities (e.g., unreacted starting materials). For non-volatiles, use LC-MS/MS in multiple reaction monitoring (MRM) mode .
Experimental Design & Data Contradictions
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 1 µM compound concentration). Validate results using orthogonal methods (e.g., fluorescence-based calcium influx assays vs. radioligand binding) .
- Case Study : A 2020 study reported weak antimicrobial activity for similar β-lactam derivatives, contradicting earlier claims. This highlights the need for rigorous negative controls and strain-specific testing .
Q. What computational tools predict the metabolic stability of this compound in preclinical studies?
- Methodology : Use in silico tools like SwissADME to predict cytochrome P450 metabolism. Key parameters include topological polar surface area (TPSA < 60 Ų) and logP (~2.5), suggesting moderate blood-brain barrier permeability .
Tables for Key Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 226.7 g/mol | ESI-MS | |
| HPLC Purity | >95% | C18 column | |
| Enantiomeric Excess (ee) | 85% (R)-isomer | Chiralpak AD-H | |
| D2 Receptor IC | 120 nM ± 15 | Radioligand assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
